molecular formula C12H8Cl2 B15126242 2,6-Dichlorobiphenyl-2',3',4',5',6'-d5

2,6-Dichlorobiphenyl-2',3',4',5',6'-d5

Cat. No.: B15126242
M. Wt: 228.12 g/mol
InChI Key: IYZWUWBAFUBNCH-XFEWCBMOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 2,6-Dichloro-1,1’-biphenyl. This process can be achieved through various methods, including catalytic deuteration using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) . The reaction conditions often require elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yields . Quality control measures are crucial to ensure the purity and isotopic labeling of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is primarily related to its role as a tracer in analytical and environmental studies. The deuterium labeling allows for precise tracking and quantification of the compound in various systems. In biological systems, it can interact with enzymes and receptors, providing insights into metabolic pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracking are essential .

Properties

Molecular Formula

C12H8Cl2

Molecular Weight

228.12 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2,6-dichlorophenyl)benzene

InChI

InChI=1S/C12H8Cl2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H/i1D,2D,3D,5D,6D

InChI Key

IYZWUWBAFUBNCH-XFEWCBMOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=CC=C2Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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